An In-depth Technical Guide to 5-Hexenenitrile: Chemical Properties, Structure, and Synthetic Utility for Drug Discovery
An In-depth Technical Guide to 5-Hexenenitrile: Chemical Properties, Structure, and Synthetic Utility for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hexenenitrile is a versatile bifunctional organic compound featuring both a terminal alkene and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules relevant to the pharmaceutical and agrochemical industries. While not typically a pharmacologically active agent itself, its reactivity allows for the introduction of key functional groups and the formation of scaffolds commonly found in drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 5-hexenenitrile, with a focus on its utility as a precursor in drug discovery and development.
Chemical Structure and Identification
5-Hexenenitrile is an aliphatic nitrile with an unsaturated six-carbon chain. The presence of both a carbon-carbon double bond and a cyano group allows for a wide range of chemical transformations.
| Identifier | Value |
| IUPAC Name | hex-5-enenitrile[1] |
| CAS Number | 5048-19-1[1] |
| Molecular Formula | C₆H₉N[1] |
| SMILES String | C=CCCCC#N[1] |
| InChI Key | UNAQSRLBVVDYGP-UHFFFAOYSA-N[1] |
Physicochemical Properties
5-Hexenenitrile is a colorless to pale yellow liquid at room temperature with a characteristic odor. It is soluble in organic solvents but has limited solubility in water due to its hydrocarbon chain.
| Property | Value |
| Molecular Weight | 95.14 g/mol [1] |
| Boiling Point | 165 °C (lit.) |
| Density | 0.837 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.427 (lit.) |
| Flash Point | 40.5 °C (closed cup) |
| Water Solubility | Limited |
| Solubility in Organic Solvents | Soluble |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 5-hexenenitrile. Key spectral data are summarized below.
| Spectroscopy | Key Features |
| ¹³C NMR | Spectral data available.[2] |
| ¹H NMR | Spectral data available. |
| FTIR | Data available, showing characteristic peaks for C≡N and C=C stretching. |
| Mass Spectrometry (GC-MS) | NIST Number: 343029; Top Peak (m/z): 55[1] |
| Raman | Spectral data available.[1] |
Reactivity and Synthetic Applications in Drug Discovery
The synthetic utility of 5-hexenenitrile stems from the reactivity of its two functional groups. The terminal alkene can undergo various addition and oxidation reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. This dual reactivity makes it a valuable intermediate in the synthesis of compounds with potential biological activity.
Logical Workflow for Synthetic Applications
Caption: Synthetic utility of 5-Hexenenitrile in generating pharmaceutical intermediates.
Wacker Oxidation to 6-Oxohexanenitrile
The terminal alkene of 5-hexenenitrile can be selectively oxidized to a methyl ketone via the Wacker oxidation, yielding 6-oxohexanenitrile.[3][4] This reaction is a powerful tool for introducing a carbonyl group, a common feature in bioactive molecules.
Experimental Protocol: Wacker Oxidation of Terminal Alkenes (General Procedure)
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Materials: Palladium(II) chloride (PdCl₂), Copper(I) chloride (CuCl), Dimethylformamide (DMF), Water, Oxygen (balloon or atmosphere), Terminal alkene (e.g., 5-hexenenitrile).
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Procedure:
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A mixture of DMF and water is prepared as the solvent system.
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Palladium(II) chloride (typically 5-10 mol%) and a stoichiometric amount of Copper(I) chloride are added to the solvent.
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Oxygen is bubbled through the mixture, or the reaction is maintained under an oxygen atmosphere, for approximately 30 minutes to ensure the oxidation of Cu(I) to Cu(II).[4]
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The terminal alkene is then added to the reaction mixture.
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The reaction is stirred at room temperature or slightly elevated temperatures and monitored by an appropriate technique (e.g., TLC or GC) until completion.
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Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
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The organic layer is washed, dried, and concentrated under reduced pressure.
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The crude product is purified by column chromatography or distillation to yield the corresponding methyl ketone.
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Relevance: The resulting 6-oxohexanenitrile possesses both a ketone and a nitrile group, making it a bifunctional intermediate for further synthetic elaborations, such as the synthesis of substituted cyclic compounds.[5]
Olefin Metathesis to 1,8-Dicyano-4-octene
Self-metathesis of the terminal alkene in 5-hexenenitrile can be employed to synthesize 1,8-dicyano-4-octene. This reaction provides a route to longer-chain dinitriles, which are precursors to diamines and other difunctional molecules used in polymer and materials science, as well as in the synthesis of macrocycles.
Experimental Protocol: Olefin Metathesis (General Procedure)
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Materials: A suitable olefin metathesis catalyst (e.g., Grubbs' catalyst), an appropriate solvent (e.g., dichloromethane), and 5-hexenenitrile.
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Procedure:
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5-Hexenenitrile is dissolved in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).
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The olefin metathesis catalyst is added to the solution.
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The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored (e.g., by GC-MS).
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Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography, to isolate 1,8-dicyano-4-octene.
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Relevance: The product, 1,8-dicyano-4-octene, can be reduced to the corresponding diamine, 4-octene-1,8-diamine, a useful monomer and synthetic intermediate.[6]
Synthesis of Nitrogen-Containing Heterocycles
Alkenyl nitriles, such as 5-hexenenitrile, are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of pharmaceuticals due to their ability to interact with biological targets. The nitrile group can act as an electrophile or be transformed into other functional groups that can participate in cyclization reactions.
Relevance to Drug Discovery:
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Versatile Precursors: The dual functionality of alkenyl nitriles allows for the construction of diverse heterocyclic systems, including pyridines, pyrimidines, and imidazoles.
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Access to Privileged Scaffolds: Many of the heterocycles that can be synthesized from alkenyl nitriles are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets.
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Modulation of Physicochemical Properties: The incorporation of nitrile-containing fragments can influence a drug candidate's solubility, metabolic stability, and binding affinity.
Conclusion
5-Hexenenitrile is a synthetically valuable building block with significant potential in the early stages of drug discovery and development. Its readily transformable alkene and nitrile functionalities provide access to a diverse range of more complex molecules, including ketones, dinitriles, and, most importantly, nitrogen-containing heterocycles. While not a drug itself, its role as a versatile intermediate makes it a crucial compound for medicinal chemists seeking to construct novel molecular architectures for biological screening and lead optimization. The experimental methodologies outlined in this guide, based on established chemical transformations, provide a framework for the effective utilization of 5-hexenenitrile in a research and development setting.
References
- 1. 5-Hexenenitrile | C6H9N | CID 123222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hexenenitrile(5048-19-1) 13C NMR [m.chemicalbook.com]
- 3. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6-Oxohexanenitrile | C6H9NO | CID 11040652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Octene-1,8-diamine | C8H18N2 | CID 3023535 - PubChem [pubchem.ncbi.nlm.nih.gov]
